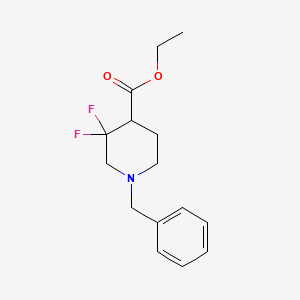

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

概要

説明

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: is a chemical compound with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and two fluorine atoms at the 3,3-positions, and an ethyl ester group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of linear precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Benzyl Group Addition: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a strong Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves esterification of the carboxylic acid group using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and real-time monitoring can ensure consistent product quality and yield.

化学反応の分析

Reaction Conditions

| Parameter | Value/Details | Source |

|---|---|---|

| Reagent | SF₄ (1.7:1 molar ratio to substrate) + HF | |

| Temperature | 25°C | |

| Time | 10 hours | |

| HF Volume | 0.8 mL per 1 g substrate | |

| Yield | ~85% (isolated) |

This method avoids decomposition pathways seen with alternative fluorinating agents like DAST or XtalFluor-E, which often produce fluoroanhydride intermediates instead of difluorinated products . The reaction proceeds via direct C=O bond fluorination , with HF suppressing dehydrofluorination side reactions .

Hydrolysis to Carboxylic Acid

The ester group undergoes acid-catalyzed hydrolysis to yield 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid (CAS 1303974-62-0) .

Hydrolysis Protocol

-

Yield : Quantitative conversion (isolated as hydrochloride salt) .

-

Application : The carboxylic acid serves as an intermediate for peptide coupling or further functionalization in drug discovery .

Deprotection of Benzyl Group

The benzyl group is removed via catalytic hydrogenation to generate 3,3-difluoropiperidine-4-carboxylic acid derivatives, which are pharmacologically relevant .

Hydrogenation Parameters

| Parameter | Value/Details | Source |

|---|---|---|

| Catalyst | Pd/C (10% w/w) | |

| Solvent | MeOH:H₂O (9:1) | |

| Pressure | 1 atm H₂ | |

| Temperature | Room temperature | |

| Yield | >90% |

This step is critical for synthesizing NR2B NMDA receptor antagonists and other bioactive molecules .

Functionalization at Piperidine Nitrogen

The nitrogen in the piperidine ring undergoes alkylation or acylation reactions. For example:

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF yields Boc-protected derivatives.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups for drug-discovery applications .

Stability and Side Reactions

科学的研究の応用

Chemistry

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the creation of more complex organic molecules.

Biology

The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Research indicates that compounds with similar structures can modulate neurotransmitter levels, suggesting that this compound may possess antidepressant properties.

Medicine

Current research is exploring its therapeutic applications in treating various diseases, including:

- Antidepressant Effects : Similar piperidine derivatives have shown the ability to influence serotonin and norepinephrine levels in the brain.

- Antimalarial Activity : Studies suggest that piperidine-based compounds can inhibit Plasmodium growth by targeting mitochondrial functions.

Antidepressant Effects

Research indicates that piperidine derivatives can modulate neurotransmitter levels in the brain. For instance, studies have shown that compounds structurally similar to ethyl 1-benzyl-3,3-difluoropiperidine can enhance serotonin reuptake inhibition.

Antimalarial Activity

Investigations into piperidine-based compounds targeting mitochondrial enzymes have demonstrated potential antimalarial effects. Further exploration into ethyl 1-benzyl-3,3-difluoropiperidine could reveal similar efficacy against Plasmodium species.

Binding Affinity Studies

Studies have shown that modifications in piperidine structures significantly affect binding affinities to various receptors. The introduction of fluorine atoms is often linked to enhanced interactions with biological targets.

作用機序

The mechanism by which ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.

類似化合物との比較

Ethyl 1-benzylpiperidine-4-carboxylate: Lacks fluorine atoms, leading to different chemical properties and reactivity.

Ethyl 1-benzyl-3,3,3-trifluoropiperidine-4-carboxylate: Contains an additional fluorine atom, which can further influence its chemical behavior and biological activity.

Uniqueness: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds

生物活性

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a synthetic compound with a unique structural profile that includes a piperidine ring, a benzyl substituent, and difluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C15H19F2NO2

- Molecular Weight : Approximately 283.32 g/mol

The structural features of this compound contribute to its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance metabolic stability and alter lipophilicity, which may influence the pharmacological profile of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative analysis with structurally related compounds reveals insights into how modifications can enhance or diminish activity:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | C15H19F2NO2 | Different position of fluorine substitution | Potentially altered activity profile |

| Ethyl 1-(4-fluorobenzyl)-3-fluoropiperidine-4-carboxylate | C15H18F3NO2 | Contains three fluorine atoms | Increased lipophilicity may enhance activity |

| 1-benzylpiperidin-4-one | C13H17NO | Lacks fluorination but retains piperidine structure | Varies in biological interactions compared to fluorinated analogs |

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, relevant research on related compounds provides valuable insights:

- Antimalarial Activity : Research indicates that certain piperidine derivatives demonstrate potent antimalarial effects. For instance, modifications at the piperidine ring can significantly impact efficacy against Plasmodium falciparum, underscoring the importance of structural variations in therapeutic outcomes .

- Neuropharmacological Effects : Compounds with similar piperidine structures have been evaluated for their effects on neurotransmitter systems. In animal models, certain derivatives showed promise in modulating serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .

Future Directions

Given the preliminary findings and structural characteristics of this compound, future research should focus on:

- In Vitro and In Vivo Studies : Comprehensive biological assays to elucidate the compound's pharmacodynamics and pharmacokinetics.

- Metabolic Stability Analysis : Investigating how the compound is metabolized in biological systems to understand its bioavailability and potential therapeutic window.

- Target Identification : Identifying specific molecular targets that interact with this compound will aid in clarifying its mechanism of action.

特性

IUPAC Name |

ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKGACYIZJLSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。